1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16ClN7O and its molecular weight is 357.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein essential for cell cycle progression .
Mode of Action
Similar compounds have been found to inhibit cdk2, thus affecting cell cycle progression . The compound likely interacts with its target, leading to changes in the biochemical pathways that control cell proliferation.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to significantly inhibit the growth of various cell lines .
Biochemical Analysis
Biochemical Properties
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity. This interaction disrupts the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules and modulation of their activities. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound interacts with other proteins involved in cell signaling and metabolism, further contributing to its antitumor effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound affects metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, resulting in altered metabolite levels and reduced energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It accumulates in the cytoplasm and nucleus, where it exerts its biological effects. The compound’s distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and modulates gene expression. It also localizes to the mitochondria, affecting mitochondrial function and inducing apoptosis. The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c1-11(25)22-6-8-23(9-7-22)15-14-16(19-10-18-15)24(21-20-14)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIQLSFAZLEMFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.